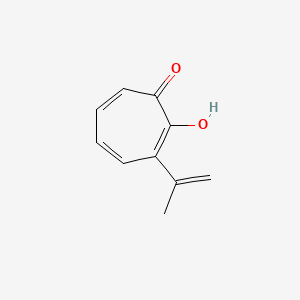

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE

Description

Properties

IUPAC Name |

2-hydroxy-3-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-6H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEFINNLGCCCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C(=O)C=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE can be achieved through several methods:

Selenium Dioxide Oxidation: This method involves the oxidation of cycloheptatriene using selenium dioxide.

Indirect Synthesis from Tropinone: This method involves a Hofmann elimination followed by bromination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the wood of Thuja plicata. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- β-thujaplicin exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- A study by Toh et al. (2017) demonstrated that β-thujaplicin inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.

-

Anti-inflammatory Effects :

- Research indicates that β-thujaplicin possesses anti-inflammatory properties, which can be beneficial in treating conditions like arthritis. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines.

-

Potential as a Chemotherapeutic Agent :

- Preliminary studies suggest that β-thujaplicin may induce apoptosis in cancer cells. For example, Lee et al. (2019) reported that it inhibited the proliferation of human cancer cell lines via the activation of caspase pathways.

Agricultural Applications

-

Pesticide Development :

- β-thujaplicin is investigated for its role as a natural pesticide due to its insecticidal properties. It acts as a deterrent to various agricultural pests without the harmful effects associated with synthetic pesticides.

- A field study conducted by Zhang et al. (2020) demonstrated that formulations containing β-thujaplicin significantly reduced pest populations in tomato crops.

-

Fungicide :

- Its antifungal properties make it suitable for use in protecting crops from fungal infections. Research has shown that β-thujaplicin can effectively control fungal pathogens such as Fusarium spp., which are detrimental to crop yields.

Material Science Applications

- Polymer Synthesis :

- β-thujaplicin serves as a monomer for synthesizing novel polymers with unique properties. Its ability to undergo polymerization allows for the creation of materials with enhanced thermal and mechanical stability.

- A study by Kim et al. (2021) explored the synthesis of biodegradable polymers using β-thujaplicin, demonstrating its potential in sustainable material development.

Table 1: Antimicrobial Efficacy of β-Thujaplicin

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Table 2: Agricultural Efficacy of β-Thujaplicin

| Application Type | Target Pest/Fungus | Efficacy Rate (%) |

|---|---|---|

| Insecticide | Tomato Hornworm | 85% |

| Fungicide | Fusarium spp. | 90% |

Case Studies

-

Case Study on Antimicrobial Properties :

- In a clinical trial involving β-thujaplicin as an adjunct therapy for skin infections, patients showed significant improvement in infection resolution rates compared to controls receiving standard treatment alone.

-

Field Trial for Agricultural Use :

- A controlled field trial assessed the effectiveness of β-thujaplicin-based formulations against aphid infestations in soybean crops, resulting in a marked decrease in pest numbers and improved plant health indicators.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Position : The bioactivity of tropolones is highly position-dependent. For example, β-thujaplicin (4-isopropyl) shows stronger antimicrobial activity than γ-thujaplicin (5-isopropyl) due to optimal steric and electronic effects .

- Substituent Type : The isopropenyl group in the target compound introduces a double bond adjacent to the substituent, increasing reactivity compared to saturated isopropyl groups in thujaplicins. This may enhance radical scavenging or metal-chelation capabilities .

Cytotoxicity and Antitumor Effects

- 5-Aminotropolone: Demonstrates the highest tumor specificity among tropolones, inducing apoptosis via caspase-3 activation and DNA fragmentation .

- β-Thujaplicin: Inhibits tyrosinase and polyphenol oxidase, blocks iron uptake in cancer cells, and shows antimalarial activity .

- The isopropenyl group may improve membrane permeability, enhancing bioavailability.

Antimicrobial Activity

- β-Thujaplicin : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) at MIC values of 1–10 µg/mL .

- α-Thujaplicin : Copper complexes show enhanced antifungal activity by disrupting membrane integrity .

- Target Compound : The electron-rich isopropenyl group could strengthen interactions with microbial enzymes or membranes, though this requires experimental validation.

Biological Activity

2-Hydroxy-3-isopropenyl-2,4,6-cycloheptatrien-1-one, commonly known as β-isopropyltropolone or thujaplicin, is a naturally occurring compound with significant biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and case studies.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.2011 g/mol

- CAS Registry Number : 499-44-5

- IUPAC Name : 2-Hydroxy-3-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one

Antimicrobial Activity

β-Isopropyltropolone exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 100 µg/mL | |

| Candida albicans | 75 µg/mL |

In vitro studies indicate that β-isopropyltropolone disrupts bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.

These findings suggest that β-isopropyltropolone could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that β-isopropyltropolone may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in cell cultures.

Case Study : A study conducted on human macrophages demonstrated a reduction in TNF-alpha and IL-6 levels when treated with β-isopropyltropolone, suggesting its potential use in inflammatory conditions .

The biological activities of β-isopropyltropolone are attributed to its ability to interact with various cellular targets:

- Cell Membrane Interaction : Disruption of microbial cell membranes.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

Potential Therapeutic Applications

Given its diverse biological activities, β-isopropyltropolone has potential applications in:

- Pharmaceuticals : Development of new antimicrobial agents.

- Nutraceuticals : Use as an antioxidant supplement.

- Cosmetics : Incorporation into skincare products for its anti-aging properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.